molecular formula C6H3ClIN3 B1148600 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine CAS No. 1260666-29-2

5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1148600
CAS No.: 1260666-29-2
M. Wt: 279.465
InChI Key: KAGKORFWYBVTEW-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both chlorine and iodine substituents on the pyrazolo[3,4-C]pyridine core. It has a molecular formula of C6H3ClIN3 and a molecular weight of 279.47 g/mol .

Scientific Research Applications

5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine has several scientific research applications:

Safety and Hazards

According to Sigma-Aldrich, “5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine” has a hazard classification of Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is classified under GHS07, with the signal word "Warning" .

Future Directions

While specific future directions for “5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine” are not detailed in the search results, the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridine derivatives continue to be an active area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride or potassium carbonate in dimethylformamide.

    Electrophilic Substitution: Iodine or bromine in acetic acid.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, biaryl compounds, and alkyne derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGKORFWYBVTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-29-2
Record name 5-Chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine
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